![molecular formula C14H12O5 B143160 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone CAS No. 129623-64-9](/img/structure/B143160.png)
1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone
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Overview
Description
1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone, also known as oxybenzone, is an organic compound that belongs to the class of benzophenones. It is widely used in sunscreens and other cosmetic products due to its ability to absorb ultraviolet (UV) light and protect the skin from damage caused by the sun's rays.
Mechanism of Action
Oxybenzone works by absorbing UV light and converting it into heat, which is then dissipated from the skin. It is able to absorb both UVA and UVB rays, making it an effective broad-spectrum sunscreen. Oxybenzone also has antioxidant properties, which may help to protect the skin from damage caused by free radicals.
Biochemical and Physiological Effects:
Oxybenzone has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This may help to reduce the appearance of hyperpigmentation and age spots. Oxybenzone has also been shown to have anti-inflammatory properties, which may help to reduce redness and irritation in the skin.
Advantages and Limitations for Lab Experiments
Oxybenzone is widely used in lab experiments due to its ability to absorb UV light and protect samples from photodegradation. However, it is important to note that 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone can also interfere with certain assays, such as those involving fluorescence or luminescence. In addition, 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone can be toxic to some organisms, so care must be taken when using it in biological experiments.
Future Directions
There are a number of future directions for research on 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone. One area of interest is the development of new sunscreen formulations that are more effective and have fewer side effects. Another area of research is the investigation of 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone's potential use in the treatment of skin conditions such as psoriasis and atopic dermatitis. Finally, there is interest in exploring the antioxidant properties of 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone and its potential use in the prevention of age-related skin damage.
Conclusion:
In conclusion, 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone, or 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone, is a widely used organic compound with a number of scientific research applications. It is commonly used in sunscreens and other cosmetic products due to its ability to absorb UV light and protect the skin from sun damage. Oxybenzone has also been investigated for its potential use in the treatment of various skin conditions and for its antioxidant properties. While it has many advantages for lab experiments, care must be taken when using it due to its potential toxicity to some organisms. There are a number of future directions for research on 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone, including the development of new sunscreen formulations and the investigation of its potential use in the prevention of age-related skin damage.
Synthesis Methods
Oxybenzone can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzophenone with chloroacetic acid and subsequent reduction with sodium borohydride. This process yields 1,2-dihydro-1,2-dihydroxy-4-carboxybenzophenone, which can be further purified through recrystallization.
Scientific Research Applications
Oxybenzone has been extensively studied for its ability to absorb UV light and protect the skin from sun damage. In addition, it has been investigated for its potential use in the treatment of various skin conditions, including psoriasis and atopic dermatitis. Oxybenzone has also been studied for its antioxidant properties and its ability to scavenge free radicals.
properties
CAS RN |
129623-64-9 |
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Product Name |
1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone |
Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
4-benzoyl-3,4-dihydroxycyclohexa-1,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C14H12O5/c15-11-8-10(13(17)18)6-7-14(11,19)12(16)9-4-2-1-3-5-9/h1-8,11,15,19H,(H,17,18) |
InChI Key |
DAURACLUMAPQRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2(C=CC(=CC2O)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2(C=CC(=CC2O)C(=O)O)O |
synonyms |
1,2-dihydro-1,2-dihydroxy-4-carboxy-benzophenone 1,2-dihydro-1,2-dihydroxy-4-carboxybenzophenone 4-carboxy-1,2-dihydro-1,2-dihydroxybenzophenone dihydro-dihydroxy-4CBzP |
Origin of Product |
United States |
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